molecular formula C26H25N5O B1228478 [3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

Cat. No. B1228478
M. Wt: 423.5 g/mol
InChI Key: IMWVJDCOIKUSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of pyridines and a member of piperazines.

Scientific Research Applications

Antitumor Activity

One significant application of related compounds to 3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl-4-(2-pyridinyl)-1-piperazinylmethanone is in antitumor activity. Research shows that compounds with a similar structure have been evaluated for their cytotoxic activity against several tumor cell lines, exhibiting potent antitumor activity against various human carcinomas without causing undesirable effects in mice (Naito et al., 2005). Additionally, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle demonstrated effective anticancer activity in vitro on multiple cancer cell lines (Turov, 2020).

Antimicrobial Activity

Compounds structurally related to 3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl-4-(2-pyridinyl)-1-piperazinylmethanone have also shown promising antimicrobial activities. Research indicates that synthesized derivatives of similar compounds exhibit significant antibacterial activity against various bacterial and fungal strains (Yar et al., 2006).

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds similar to 3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl-4-(2-pyridinyl)-1-piperazinylmethanone have been extensively studied. These studies have focused on understanding the reaction mechanisms and structural properties of such compounds, contributing to the development of novel synthetic methods and compounds with potential therapeutic applications (Quiroga et al., 1999).

properties

Product Name

[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H25N5O/c1-20-10-12-21(13-11-20)25-23(19-31(28-25)22-7-3-2-4-8-22)26(32)30-17-15-29(16-18-30)24-9-5-6-14-27-24/h2-14,19H,15-18H2,1H3

InChI Key

IMWVJDCOIKUSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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